(R)-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride
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Description
“®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride” is likely a chemical compound that contains a cyclopentyloxy group and a phenyl group attached to an ethanamine backbone. The “®” indicates the configuration of the chiral center in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines .Molecular Structure Analysis
The molecular structure likely consists of a cyclopentyloxy group and a phenyl group attached to an ethanamine backbone. The “®” indicates the configuration of the chiral center in the molecule .Chemical Reactions Analysis
The compound might undergo various chemical reactions typical of amines and ethers. For example, amines can react with acyl chlorides in a nucleophilic addition / elimination reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Amines typically have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12;/h6-10,12H,2-5,14H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEOQGZEQRNFFK-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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